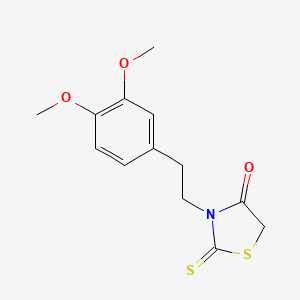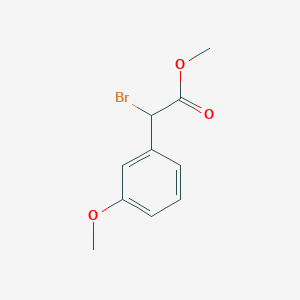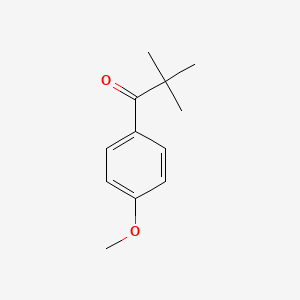
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one” is an aromatic chemical compound. It is also known as Acetanisole, which has an aroma described as sweet, fruity, nutty, and similar to vanilla .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride” was synthesized in four steps with an overall yield of 9% .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one” is C10H12O2. The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 .Chemical Reactions Analysis
Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Applications De Recherche Scientifique
Synthesis and Chemical Transformation
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one has been utilized in various chemical synthesis and transformation processes. One notable application is in the synthesis of complex organic compounds. For instance, Collins and Jacobs (1986) demonstrated its use in the synthesis of methyl 3-(4′methoxyphenyl)-2,2,4,4- tetramethylpentanoate, which is an intermediate in the production of other organic compounds (Collins & Jacobs, 1986).
Photopolymerization
In the field of photopolymerization, the compound has been used to synthesize new alkoxyamines bearing a chromophore group. Guillaneuf et al. (2010) developed a compound for photoinitiation, which decomposes under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential applications in photopolymerization processes (Guillaneuf et al., 2010).
Analytical Chemistry
In analytical chemistry, this compound has been used in methods for determining trace elements. For instance, Izquierdo and Carrasco (1984) employed a derivative of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one for the selective spectrophotometric determination of nickel in various samples (Izquierdo & Carrasco, 1984).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. Wolfe, Velde, and Borchardt (1992) studied a prodrug model using a derivative, indicating its potential use in drug design and development (Wolfe, Velde, & Borchardt, 1992).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSLNFBUJUTKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306560 | |
| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
2040-26-8 | |
| Record name | 1-Propanone,2-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



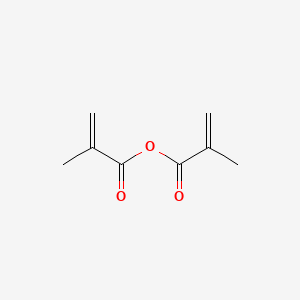
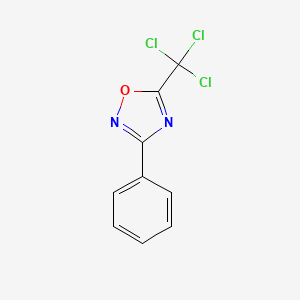
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
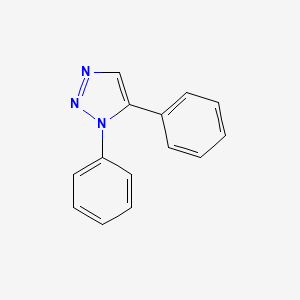
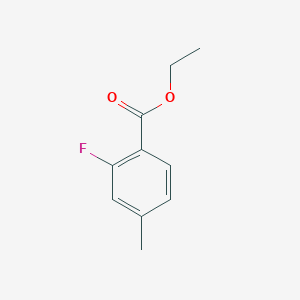
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)
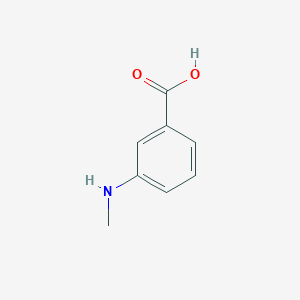
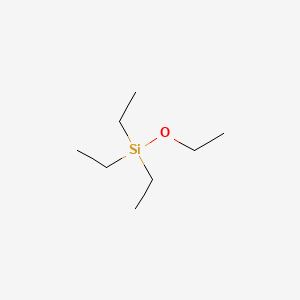
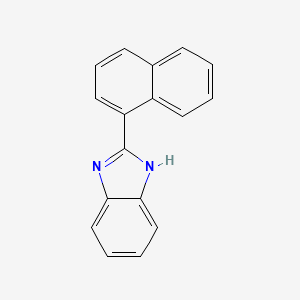
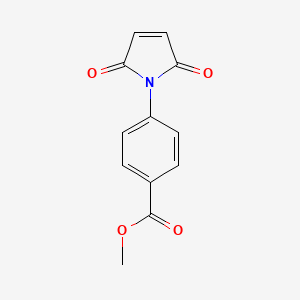
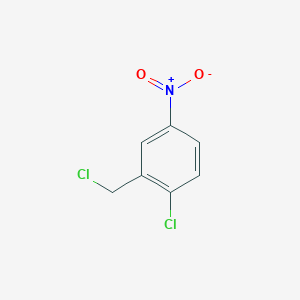
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
